molecular formula C21H20ClN3O4S B2929960 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 886955-20-0

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No. B2929960
CAS RN: 886955-20-0
M. Wt: 445.92
InChI Key: XPDUQBOPJZTCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.92. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. Derivatives of benzothiazole, such as those synthesized by coupling with N-phenyl anthranilic acid, have shown promising results in inhibiting COX-1 and COX-2 enzymes . These enzymes are involved in the inflammatory process, and their inhibition can potentially reduce inflammation.

Antibacterial Activity

Benzothiazole derivatives have also been explored for their antibacterial properties. Some structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have demonstrated activity against bacterial strains like Bacillus subtilis and Staphylococcus aureus . This suggests potential for the development of new antibacterial agents.

Cytotoxic Activity

Certain piperazin-1-yl methanone derivatives have been designed and tested for their cytotoxic activity against various cancer cell lines . This indicates the compound’s potential use in cancer research, particularly in the development of chemotherapeutic agents.

Anti-biofilm Formation

The ability to inhibit biofilm formation is crucial in combating bacterial infections, especially those resistant to antibiotics. Some benzo[d]thiazole derivatives have shown moderate anti-biofilm formation activity against Pseudomonas aeruginosa , a common pathogen known to form biofilms.

Quorum Sensing Inhibition

Quorum sensing is a system of stimulus and response correlated with population density in bacteria. Some derivatives of benzo[d]thiazole have been found to bind to the active site of Pseudomonas aeruginosa quorum sensing LasR system . This could lead to the development of novel anti-virulence therapies.

properties

IUPAC Name

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-27-16-7-6-13(22)19-18(16)23-21(30-19)25-10-8-24(9-11-25)20(26)17-12-28-14-4-2-3-5-15(14)29-17/h2-7,17H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDUQBOPJZTCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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